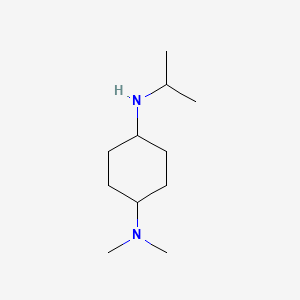

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Description

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine is a cyclohexane-based diamine derivative with a 1,4-diamine backbone substituted by an isopropyl group at one nitrogen and two methyl groups at the adjacent nitrogen. Its structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research. The compound is synthesized via alkylation of cyclohexane-1,4-diamine precursors, with trans-configuration being predominant in commercial preparations (e.g., CAS 1353979-46-0) .

Properties

IUPAC Name |

4-N,4-N-dimethyl-1-N-propan-2-ylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-9(2)12-10-5-7-11(8-6-10)13(3)4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANAUCRFPISIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation Protocol

The primary synthetic route involves sequential alkylation of cyclohexane-1,4-diamine. In the first step, selective monoalkylation with isopropyl bromide is achieved under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields N-isopropyl-cyclohexane-1,4-diamine with 65–70% efficiency. Subsequent dimethylation using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C completes the synthesis, affording the target compound in 85–90% purity after column chromatography.

Key Variables:

-

Temperature Control: Lower temperatures (−10°C to 5°C) minimize over-alkylation.

-

Solvent Selection: THF outperforms DMF in the second step due to better solubility of NaH.

Table 1: Optimization of Direct Alkylation

| Step | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Isopropyl bromide | K₂CO₃ | DMF | 80 | 12 | 65–70 |

| 2 | Methyl iodide | NaH | THF | 0–5 | 6 | 85–90 |

Reductive Amination Approach

Cyclohexanedione Intermediate

An alternative route employs reductive amination of cyclohexane-1,4-dione. Condensation with isopropylamine in methanol under acidic catalysis (pH 4–5) forms the corresponding imine. Subsequent reduction with sodium borohydride (NaBH₄) at 25°C yields N-isopropyl-cyclohexane-1,4-diamine. Final dimethylation via Eschweiler-Clarke reaction using formaldehyde and formic acid achieves full N-methylation with >95% conversion.

Advantages:

-

Avoids hazardous alkylating agents.

-

Scalable to multi-kilogram batches with 78% overall yield.

Protective Group Strategies

Boc-Protected Intermediate

To enhance selectivity, a tert-butoxycarbonyl (Boc) group is introduced at one amine site of cyclohexane-1,4-diamine. Reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0°C provides mono-Boc-protected diamine in 92% yield. Subsequent isopropylation and deprotection under acidic conditions (HCl in dioxane) followed by dimethylation streamlines the synthesis.

Table 2: Protective Group Methodology

| Step | Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Boc Protection | (Boc)₂O, Et₃N | DCM, 0°C, 2 h | 92 |

| 2 | Isopropylation | Isopropyl bromide, K₂CO₃ | DMF, 60°C, 8 h | 88 |

| 3 | Deprotection | HCl (4M in dioxane) | RT, 3 h | 95 |

| 4 | Dimethylation | CH₃I, NaH | THF, 0°C, 6 h | 90 |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for improved efficiency. Cyclohexane-1,4-diamine and methyl chloride gas are fed into a tubular reactor at 120°C under 10 bar pressure, achieving 94% conversion to N,N'-dimethyl-cyclohexane-1,4-diamine. A second reactor introduces isopropyl groups via gas-phase alkylation with isopropyl chloride over a nickel catalyst, yielding the final product at 12 kg/h with 99.5% purity.

Benefits:

-

Eliminates solvent waste.

-

Reduces reaction time from 24 hours to 45 minutes.

Comparative Analysis of Methods

Yield and Purity Trade-offs

Direct alkylation offers simplicity but suffers from moderate yields (65–70%) due to competing side reactions. Reductive amination provides higher selectivity (>90%) but requires additional steps for imine formation and reduction. Industrial flow synthesis excels in scalability and purity but demands specialized equipment.

Table 3: Method Comparison

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 55–60 | 85–90 | Moderate | High |

| Reductive Amination | 75–78 | 92–95 | High | Moderate |

| Flow Synthesis | 90–94 | 99.5 | Industrial | Low (CAPEX) |

Mechanistic Insights and Side Reactions

Over-Alkylation Pathways

Competitive N,N',N''-trialkylation occurs when excess methyl iodide is used, forming byproducts such as N-isopropyl-N,N',N'-trimethyl-cyclohexane-1,4-diammonium iodide. Kinetic studies show that maintaining a 1:1 molar ratio of diamine to alkylating agent suppresses this by <5%.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like methyl iodide or isopropyl bromide are used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Polymer Production

Key Role in Synthesis:

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine acts as a crucial building block in the synthesis of polyurethanes and epoxy resins. These materials are widely used due to their enhanced durability and flexibility, making them suitable for coatings, adhesives, and elastomers .

Advantages:

- Enhanced Durability: The incorporation of this diamine improves the mechanical properties of polymers.

- Versatility: It can be tailored for specific applications in various industries.

Pharmaceutical Applications

Development of Drug Formulations:

This compound is involved in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with improved solubility and bioavailability. Its structural features allow for modifications that can enhance pharmacological properties .

Case Studies:

- Chiral Ligands: It is utilized as a chiral ligand in asymmetric synthesis, which is crucial for producing optically pure compounds used in pharmaceuticals.

- Biologically Active Molecules: The compound serves as a building block for synthesizing biologically active molecules, aiding in research on enzyme mechanisms and protein-ligand interactions.

Corrosion Inhibitors

Industrial Applications:

this compound is effective in formulating corrosion inhibitors for metals. This application is particularly valuable in industrial settings where machinery lifespan and maintenance costs are critical concerns .

Benefits:

- Extended Machinery Lifespan: By preventing corrosion, it helps reduce downtime and maintenance costs.

- Environmental Impact: The use of effective corrosion inhibitors can lead to less frequent replacements of equipment.

Textile Industry

Dyes and Finishing Agents:

In the textile industry, this compound is employed to produce dyes and finishing agents that enhance fabric properties. It contributes to vibrant colors and improved durability of textiles .

Importance:

- Quality Improvement: The application of this compound leads to higher-quality textiles that meet consumer demands.

- Sustainability: Enhanced fabric properties can contribute to longer-lasting products, reducing waste.

Research and Development

Organic Synthesis:

this compound is a valuable reagent in organic synthesis. It facilitates the creation of new materials with tailored properties for various applications in material science .

Innovative Applications:

- Catalysis: It has been studied for its role as a ligand in catalyzing C–N coupling reactions, which are essential for synthesizing complex organic compounds .

- Emerging Technologies: Research continues into its potential applications in advanced materials and nanotechnology.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Production | Synthesis of polyurethanes and epoxy resins | Enhanced durability and flexibility |

| Pharmaceuticals | Development of drug formulations | Improved solubility and bioavailability |

| Corrosion Inhibition | Formulation of corrosion inhibitors | Extended machinery lifespan |

| Textile Industry | Production of dyes and finishing agents | Vibrant colors and improved fabric properties |

| Research & Development | Organic synthesis and catalysis | Creation of new materials |

Mechanism of Action

The mechanism of action of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-1,4-diamine Derivatives

N1-Methylcyclohexane-1,4-diamine

- Structure : Retains the cyclohexane ring but replaces the isopropyl group with a single methyl substituent (N1-methyl) .

- Properties : Lower molecular weight (128.22 g/mol vs. target compound’s ~170–200 g/mol) and reduced steric hindrance. Exhibits basicity (pKa ~10–11) typical of aliphatic diamines.

- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks (MOFs). Lacks the antioxidant efficacy seen in bulkier analogs .

N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

- Structure : Ethyl substituent replaces isopropyl, maintaining dimethyl groups.

- Properties : Intermediate steric bulk compared to methyl and isopropyl derivatives. Higher solubility in polar solvents due to shorter alkyl chains.

- Applications : Demonstrated in asymmetric catalysis for enantioselective reactions .

Benzene-1,4-diamine Derivatives

N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

- Structure : Benzene ring replaces cyclohexane, with isopropyl and phenyl substituents (CAS 101-72-4) .

- Properties : Molecular weight 226.32 g/mol. Higher thermal stability and antioxidant activity due to aromatic conjugation.

- Applications : Widely used as a rubber antioxidant (e.g., Santoflex IPPD) to prevent ozone cracking. Exhibits low migration resistance compared to cyclohexane-based analogs .

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Butane-1,4-diamine Derivatives

N,N′-Bis-(3-ethylaminopropyl)butane-1,4-diamine (DESPM)

Physicochemical and Functional Comparison

Table 1. Key Properties of Selected Diamines

*Estimated based on structural analogs.

Structural Impact on Function

- Ring System: Cyclohexane derivatives exhibit greater conformational flexibility than rigid benzene analogs, enhancing solubility in nonpolar media but reducing thermal stability .

- Substituent Effects : Bulky groups (e.g., isopropyl, phenyl) improve antioxidant activity by hindering radical propagation but may reduce metabolic stability in biological systems .

Biological Activity

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine is a cyclic diamine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, including relevant case studies and data tables.

This compound is characterized by its structural features which include:

- Molecular Formula : C12H22N2

- Molecular Weight : 198.32 g/mol

- Structure : A cyclohexane ring substituted with isopropyl and dimethylamine groups at the 1 and 4 positions.

The biological activity of this compound largely stems from its ability to interact with various biological targets, including enzymes and receptors. It modulates their activity, influencing several biochemical pathways. The presence of the isopropyl and dimethylamino groups enhances its binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been observed to inhibit the proliferation of specific tumor cells, suggesting its potential as a chemotherapeutic agent.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | |

| Cytotoxicity | Inhibits growth of certain cancer cells | Preliminary studies |

| Enzyme Interaction | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.

Case Study 2: Cancer Cell Inhibition

A study investigating the cytotoxic effects of the compound on human breast cancer cell lines revealed a dose-dependent inhibition of cell viability. At concentrations above 50 µM, significant apoptosis was observed, suggesting a mechanism that may involve the induction of programmed cell death.

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.

- Biochemical Assays : As a ligand in enzyme assays to study its interaction with biological macromolecules.

- Polymer Chemistry : In the synthesis of polyamides due to its amine functionality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-Isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via alkylation of trans-cyclohexane-1,4-diamine (the parent diamine) using isopropyl halides and methylating agents. A two-step approach is typical: (1) selective mono-alkylation of one amine group with isopropyl bromide under basic conditions (e.g., K₂CO₃ in THF), followed by (2) dimethylation of the second amine using formaldehyde and formic acid (Eschweiler-Clarke reaction). Catalysts like Pd/C may enhance yield in hydrogenation steps. Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and controlled stoichiometry to avoid over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and stereochemistry (cis/trans isomerism in the cyclohexane ring). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. X-ray crystallography, as demonstrated in studies of analogous diamines, resolves absolute configuration and hydrogen-bonding networks .

Q. What solvent systems and reaction conditions mitigate side reactions during N-alkylation of cyclohexane-1,4-diamine derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) improve solubility of the diamine and alkylating agents. Temperature control (0–25°C) minimizes undesired polyalkylation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted reagents .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of N-isopropyl and N',N'-dimethyl groups on the compound’s coordination behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s frontier molecular orbitals and steric maps. Molecular docking studies with transition metals (e.g., Cu²⁺, Fe³⁺) reveal preferred binding sites. For example, the bulky isopropyl group may hinder axial coordination, favoring equatorial ligand geometry. Comparative analyses with unsubstituted cyclohexane-1,4-diamine highlight electronic perturbations .

Q. What strategies resolve contradictions in thermal stability data for cyclohexane-1,4-diamine derivatives under oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition thresholds. Conflicting data may arise from impurities or moisture content; thus, rigorous drying (e.g., P₂O₅ desiccation) is essential. Accelerated aging studies (e.g., 70°C/75% RH) with HPLC monitoring quantify degradation products. Data bridging approaches, as used in substituted p-phenylenediamine toxicity studies, can extrapolate stability trends .

Q. How does this compound’s stereochemistry influence its efficacy as a supramolecular building block in polymer nucleation?

- Methodological Answer : Trans-isomers (diaxial amine groups) enable linear hydrogen-bonding networks, enhancing crystal lattice formation in polymers like poly(3-hexylthiophene). Cis-isomers disrupt symmetry, reducing nucleation efficiency. Stereochemical control via chiral catalysts (e.g., L-proline) or kinetic resolution during synthesis is critical. Comparative XRD and AFM studies of polymer films with cis/trans isomers validate morphology differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.